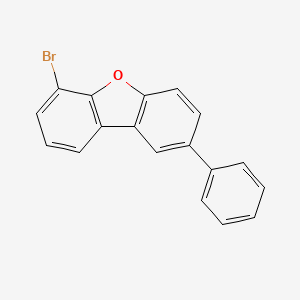
6-Bromo-2-phenyldibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-phenyldibenzofuran is a chemical compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds that consist of two benzene rings fused to a furan ring. The addition of a bromine atom and a phenyl group to the dibenzofuran structure results in this compound, which has the molecular formula C18H11BrO .
Preparation Methods
The synthesis of 6-Bromo-2-phenyldibenzofuran can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are generally mild, making this method suitable for the synthesis of complex organic molecules.
Industrial production methods for this compound may involve large-scale chemical synthesis using similar coupling reactions, optimized for higher yields and purity. The choice of reagents, catalysts, and reaction conditions can be tailored to achieve efficient production.
Chemical Reactions Analysis
6-Bromo-2-phenyldibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a hydroxide ion can yield a hydroxylated derivative of the compound.
Scientific Research Applications
6-Bromo-2-phenyldibenzofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential. Their ability to interact with biological targets can lead to the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 6-Bromo-2-phenyldibenzofuran and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific derivative and its intended application.
Comparison with Similar Compounds
6-Bromo-2-phenyldibenzofuran can be compared with other similar compounds, such as:
Dibenzofuran: The parent compound, which lacks the bromine and phenyl substituents. It serves as a basic structural unit for various derivatives.
2-Phenyldibenzofuran: Similar to this compound but without the bromine atom. It shares some chemical properties but may exhibit different reactivity and biological activity.
6-Bromo-2-methyldibenzofuran: A derivative with a methyl group instead of a phenyl group. This compound may have different physical and chemical properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H11BrO |
|---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
6-bromo-2-phenyldibenzofuran |
InChI |
InChI=1S/C18H11BrO/c19-16-8-4-7-14-15-11-13(12-5-2-1-3-6-12)9-10-17(15)20-18(14)16/h1-11H |
InChI Key |
ASKKMPKSKQZADZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC4=C3C=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















